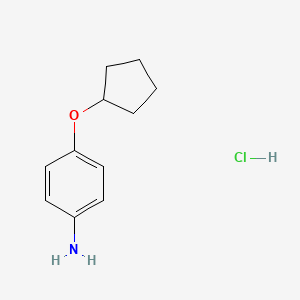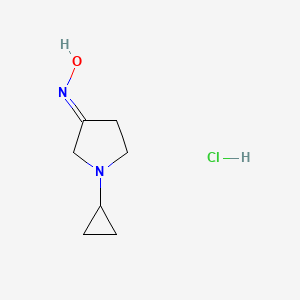![molecular formula C11H12ClNO2S B1518804 N-[4-(2-chloroacetyl)-2-(methylsulfanyl)phenyl]acetamide CAS No. 1146290-42-7](/img/structure/B1518804.png)
N-[4-(2-chloroacetyl)-2-(methylsulfanyl)phenyl]acetamide
Übersicht
Beschreibung
“N-[4-(2-chloroacetyl)-2-(methylsulfanyl)phenyl]acetamide” is a chemical compound with the CAS Number: 1146290-42-7 . It has a molecular weight of 257.74 . The IUPAC name for this compound is N-[4-(chloroacetyl)-2-(methylsulfanyl)phenyl]acetamide .
Physical and Chemical Properties This compound is a powder at room temperature .
Wissenschaftliche Forschungsanwendungen
Proteomics Research
CMA has been identified as a product used in proteomics research . Proteomics, the large-scale study of proteins, is crucial for understanding cellular processes. CMA can be involved in the synthesis of peptides or proteins, especially those containing sulfur, which is a key component of some amino acids.
Drug Development
The compound’s potential in drug development, particularly as a precursor in the synthesis of more complex molecules, is significant. Its molecular structure allows for the introduction of additional functional groups that can enhance the pharmacological properties of new drugs .
Antimicrobial Agents
Research has indicated that derivatives of acetamide compounds, like CMA, show promise as antimicrobial agents. They can be used to combat drug resistance by pathogens, making them valuable in the development of new antibiotics .
Anticancer Therapeutics
Similar to its antimicrobial applications, CMA derivatives have been studied for their anticancer properties. The compound’s ability to be modified can lead to the creation of targeted therapies that are more effective against cancer cells while minimizing side effects .
Chemical Synthesis
CMA serves as a building block in chemical synthesis. Its reactive acetyl and methylsulfanyl groups make it a versatile reagent for constructing complex chemical structures, which can have various industrial and research applications .
Material Science
In material science, CMA can be used to modify the surface properties of materials. For example, it could be applied to create coatings that confer additional chemical resistance or to alter the adhesion properties of surfaces .
Analytical Chemistry
The compound’s unique structure makes it suitable for use as a standard or reagent in analytical chemistry. It can help in the quantification or detection of substances within a mixture, playing a crucial role in quality control and research settings .
Environmental Science
Lastly, CMA may have applications in environmental science, particularly in the analysis of pollutants. Its chemical properties could be utilized in the development of sensors or assays for detecting environmental contaminants .
Safety And Hazards
The compound has been classified with the signal word “Danger” and is associated with the following hazard statements: H302, H315, H318, H335 . The precautionary statements associated with this compound are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .
Eigenschaften
IUPAC Name |
N-[4-(2-chloroacetyl)-2-methylsulfanylphenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2S/c1-7(14)13-9-4-3-8(10(15)6-12)5-11(9)16-2/h3-5H,6H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSMOZBFSSHCFPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)C(=O)CCl)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2-chloroacetyl)-2-(methylsulfanyl)phenyl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-cyclopropyl-4-[(methylamino)methyl]benzamide hydrochloride](/img/structure/B1518724.png)
![4-[(Cyclopropylamino)methyl]benzamide hydrochloride](/img/structure/B1518725.png)

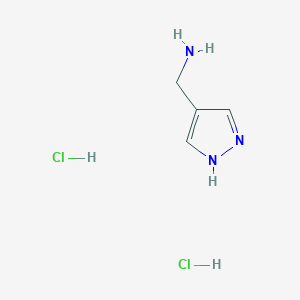
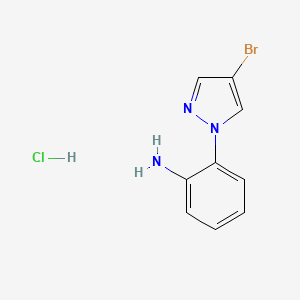
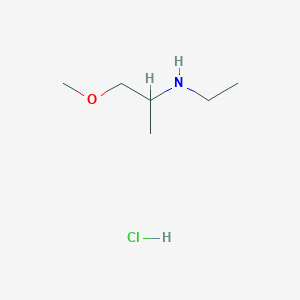

![6-(tert-Butoxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B1518734.png)
![2-Bromo-3-(4-bromophenyl)-5,6-dihydroimidazo[2,1-b]thiazole hydrobromide](/img/structure/B1518735.png)

